molecular formula C12H18N2O B1517055 1-(4-(Aminomethyl)phenyl)piperidin-4-ol CAS No. 871013-57-9

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Cat. No.: B1517055
CAS No.: 871013-57-9
M. Wt: 206.28 g/mol
InChI Key: BIIAKXLPAKKIDO-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a 4-(aminomethyl)phenyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)phenyl)piperidin-4-ol can be synthesized through several methods, including:

  • Reduction of 4-(Aminomethyl)phenylpiperidin-4-one: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of 4-(Chloromethyl)phenylpiperidin-4-ol: This involves the nucleophilic substitution of a suitable leaving group (e.g., chlorine) with an amine source.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)piperidin-4-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidin-4-one derivatives and carboxylic acids.

  • Reduction Products: Piperidin-4-amine and piperidin-4-ol derivatives.

  • Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is utilized in several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Aminomethyl)phenyl)piperidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(4-(Aminomethyl)phenyl)piperidin-4-ol is structurally similar to other piperidine derivatives, such as:

  • Piperidine: A simple cyclic amine.

  • N-Methylpiperidine: Piperidine with a methyl group substitution.

  • 4-(Aminomethyl)pyridine: A pyridine derivative with an aminomethyl group.

Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its reactivity and potential applications. This unique structure allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAKXLPAKKIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651413
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871013-57-9
Record name 1-[4-(Aminomethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(aminomethyl)phenyl]piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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